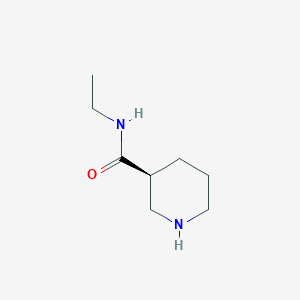

(3S)-N-ethylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

(3S)-N-ethylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKMZNSNCZDAGC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview:

- Step 1: Formation of N-benzyl-3-pyridine ethyl acetate (III)

- React 3-pyridine ethyl acetate with benzyl chloride in acetonitrile under reflux.

- Yield: Approximately 95%, with purification via washing and vacuum drying.

- Step 2: Reduction to 3-Piperidine Ethyl Acetate (IV)

- Hydrogenation of intermediate (III) over Pd/C catalyst at 40±5°C under 10–30 atm hydrogen pressure.

- Reaction time: 9–12 hours.

- Post-reaction workup involves filtration, sodium carbonate treatment, extraction with ethyl acetate, and drying to yield a yellow oily product.

Data Table 1: Synthesis of N-Benzyl-3-Pyridine Ethyl Acetate (III)

| Parameter | Description | Data |

|---|---|---|

| Raw materials | 3-pyridine ethyl acetate, benzyl chloride | 230.0 g, 192 mL |

| Solvent | Acetonitrile | 2.3 L |

| Catalyst | 5% Pd/C | 0.1 molar equivalents |

| Reaction conditions | Reflux, overnight, hydrogenation at 40°C, 10-30 atm | 9–12 hours |

| Yield | - | 95% |

Key Findings:

- The hydrogenation step effectively converts the benzylated intermediate to the piperidine derivative.

- The process is scalable and yields high purity intermediates suitable for further functionalization.

Direct Synthesis via Esterification and Reduction

Another approach involves the esterification of 3-pyridine acetic acid derivatives followed by reduction to form the piperidine ring.

Procedure Overview:

Data Table 2: Synthesis of (3S)-N-Ethylpiperidine-3-carboxamide

| Parameter | Description | Data |

|---|---|---|

| Starting material | 3-pyridine acetic acid or ester | 80–230 g |

| Alkylation reagent | Ethylamine or ethyl chloride | Variable |

| Catalyst | Pd/C or PtO2 | 5% Pd/C or PtO2 |

| Hydrogen pressure | 10–30 atm | 40±5°C, 9–12 hours |

| Purification | Filtration, extraction, recrystallization | Standard organic workup |

| Yield | Up to 95% | High purity products |

Key Findings:

- Esterification followed by catalytic hydrogenation is a robust route.

- The process allows for stereoselective synthesis of the (3S) isomer when chiral catalysts or auxiliaries are employed.

Enzymatic and Biocatalytic Routes

Research indicates potential enzymatic routes for asymmetric synthesis, especially for the stereoselective formation of this compound.

Procedure Overview:

- Use of specific enzymes such as hydrolases or reductases to catalyze the formation of the piperidine ring with stereoselectivity.

- These methods are still under development but show promise for greener and more selective synthesis.

Research Findings:

- Enzymatic reduction of precursor amides or esters can afford high stereoselectivity.

- Data suggest that enzyme-catalyzed routes can achieve enantiomeric excesses exceeding 95%.

Summary of Key Methods and Data

| Method | Key Reagents | Catalyst/Conditions | Yield | Remarks |

|---|---|---|---|---|

| Hydrogenation of benzylated intermediates | Benzyl chloride, 3-pyridine ethyl acetate | Pd/C, reflux, 40°C, 10–30 atm hydrogen | 95% | High yield, scalable, suitable for industrial synthesis |

| Esterification + reduction | 3-pyridine acetic acid, ethylamine | Acid catalysis, hydrogenation at 40°C | Up to 95% | Versatile, allows stereoselective synthesis |

| Enzymatic synthesis | Specific hydrolases/reductases | Mild conditions, high stereoselectivity | >95% ee | Emerging, environmentally friendly approach |

Notes:

- The choice of route depends on the desired stereochemistry, scale, and purity requirements.

- Catalytic hydrogenation remains the most established method for large-scale synthesis.

- Enzymatic methods, while promising, require further optimization for industrial application.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The ethyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl substituted piperidine derivatives.

Scientific Research Applications

(3S)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is utilized in studies investigating the structure-activity relationships of piperidine derivatives.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-N-ethylpiperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved can vary but often include neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Linomide (Quinoline-3-carboxamide)

Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide) is a quinoline-3-carboxamide derivative with demonstrated antiangiogenic and antitumor activity in rat models of prostate cancer .

| Property | (3S)-N-ethylpiperidine-3-carboxamide | Linomide |

|---|---|---|

| Core Structure | Piperidine | Quinoline |

| Molecular Formula | C₈H₁₆N₂O | C₁₈H₁₉N₃O₃ |

| Molecular Weight | 156 g/mol | 325.36 g/mol |

| Key Substituents | N-ethyl carboxamide | N-phenylmethyl, hydroxyl, methyl |

| Biological Activity | Not reported | Antiangiogenic, antitumor |

Key Differences :

- Linomide’s quinoline core enables π-π interactions with biological targets, whereas the piperidine ring in this compound may enhance solubility due to its saturated structure.

- Linomide’s antitumor effects are host-mediated and involve inhibition of endothelial cell migration and invasion , while the piperidine derivative’s activity remains unexplored but could differ due to structural divergence.

(3S)-N-[(3,4-Dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide

This derivative (CAS: 64-17-5) shares the piperidine-3-carboxamide backbone but includes additional substituents: a methanesulfonyl group at position 1 and a (3,4-dimethoxyphenyl)methyl group on the carboxamide nitrogen .

| Property | This compound | (3S)-N-[(3,4-Dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O | C₁₈H₂₈N₂O₅S |

| Molecular Weight | 156 g/mol | 384.49 g/mol |

| Key Substituents | N-ethyl | Methanesulfonyl, (3,4-dimethoxyphenyl)methyl, N-ethyl |

Key Differences :

- The increased molecular weight (384.49 vs. 156 g/mol) suggests reduced bioavailability unless balanced by improved target affinity.

3-Benzylpiperidine

A simpler analog (CAS: 13603-25-3) with the formula C₁₂H₁₇N and molecular weight 175.27 g/mol . It lacks the carboxamide group but retains the piperidine core.

| Property | This compound | 3-Benzylpiperidine |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O | C₁₂H₁₇N |

| Molecular Weight | 156 g/mol | 175.27 g/mol |

| Key Substituents | N-ethyl carboxamide | Benzyl |

Key Differences :

- The absence of the carboxamide group in 3-benzylpiperidine likely eliminates hydrogen-bonding capabilities critical for target binding.

- The benzyl group may confer aromatic interactions but reduce solubility compared to the carboxamide.

Other Piperidine Carboxamides

lists compounds such as 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine and 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide , which share carboxamide or piperidine motifs but differ in substitution patterns. These analogs highlight the diversity of pharmacological scaffolds but lack specific activity data for direct comparison.

Biological Activity

(3S)-N-ethylpiperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an ethyl group at the nitrogen position and a carboxamide functional group. Its structure can be represented as follows:

This compound's structural features contribute to its interaction with various biological targets, influencing its pharmacological effects.

1. Inhibitory Activity

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes, particularly lipoxygenases (LOX). For instance, analogues of this compound have shown potent inhibition with IC50 values around 10 μM, indicating its potential as a therapeutic agent in inflammatory conditions .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that certain derivatives possess remarkable antioxidant activity, with inhibition rates exceeding 90% in lipid peroxidation assays. The presence of specific substituents on the piperidine ring enhances this activity, suggesting that structural modifications can optimize its efficacy .

3. Anticancer Activity

In vitro studies have explored the anticancer potential of this compound derivatives against various cancer cell lines. Notably, compound derivatives have shown promising results in inhibiting ovarian cancer cell proliferation, with GI50 values ranging from 13.52 to 31.04 μM. This activity is attributed to their ability to modulate microRNA maturation, which plays a critical role in cancer pathogenesis .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound binds to LOX and other enzymes, modulating their activity and thereby influencing inflammatory pathways.

- MicroRNA Modulation : By interacting with proteins involved in miRNA processing, the compound can alter gene expression patterns relevant to cancer progression .

Case Study 1: Lipoxygenase Inhibition

A study assessed the inhibitory effects of various piperidine derivatives on soybean lipoxygenase. The results highlighted that this compound exhibited superior inhibition compared to other analogues, reinforcing its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

A series of experiments conducted on ovarian cancer cell lines demonstrated that this compound derivatives not only inhibited cell growth but also enhanced the efficacy of cisplatin in resistant cell lines. This synergistic effect suggests a promising avenue for combination therapies in oncology .

Research Findings Summary

Q & A

Q. Basic Research Focus

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, as demonstrated for structurally similar carboxamides .

- Structural Confirmation :

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- NMR Spectroscopy : Use H and C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine) and ethyl group integration .

- Mass Spectrometry : ESI-MS provides molecular ion validation (e.g., [M+H]⁺ for C₉H₁₈N₂O: 171.14 g/mol) .

How can researchers address discrepancies in pharmacological activity data across different assay systems?

Advanced Research Focus

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or off-target interactions. To resolve these:

- Replicate Studies : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm target specificity .

- Data Normalization : Account for differences in solvent effects (e.g., DMSO concentration) and cell line-specific expression profiles .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., batch effects in compound synthesis) .

What computational strategies are suitable for predicting the binding mode of this compound to biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or enzymes). The piperidine ring’s conformation (chair vs. boat) significantly impacts binding affinity .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp113 in α-glucosidase) .

- QSAR Modeling : Corporate substituent effects (e.g., ethyl vs. methyl groups) to optimize pharmacokinetic properties .

How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced Research Focus

- Core Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on activity .

- Stereochemical Variants : Synthesize (3R)-enantiomers and compare IC₅₀ values to evaluate chiral specificity .

- Bioisosteric Replacement : Substitute the piperidine ring with pyrrolidine or azepane to study ring size impact .

What are the critical safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxamide group .

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

How can in vitro metabolic stability assays be optimized for this compound?

Q. Advanced Research Focus

- Microsomal Incubations : Use liver microsomes (human or rat) with NADPH regeneration systems. Monitor degradation via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms due to piperidine’s potential for metabolic interactions .

- Metabolite Identification : Employ high-resolution MS to detect oxidative metabolites (e.g., N-deethylation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.